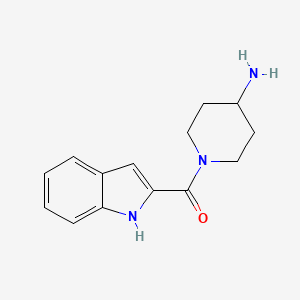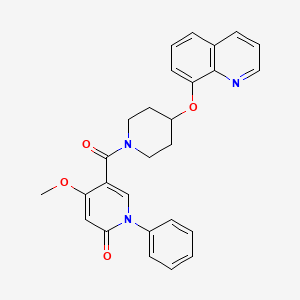
2,5-Dibromopyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromopyridine-4-carbonitrile is a chemical compound with the molecular formula C6H2Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2nd and 5th positions and a cyano group at the 4th position. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine-4-carbonitrile typically involves the bromination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination using N-bromosuccinimide (NBS) to form 2,5-dibromopyridine. This intermediate is then subjected to a Sandmeyer reaction, where the diazonium salt is treated with bromine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
化学反応の分析
Types of Reactions: 2,5-Dibromopyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Ullmann-type coupling reactions to form complex organic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of aryl boronic acids and palladium catalysts under basic conditions.
Ullmann-Type Coupling: This reaction uses copper catalysts and bases like t-BuOLi in solvents such as toluene.
Major Products:
Ortho-Aza-Terphenyl Compounds: Formed through Suzuki-Miyaura coupling.
9-Substituted Carbazoles: Produced via Ullmann-type coupling reactions.
科学的研究の応用
2,5-Dibromopyridine-4-carbonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 2,5-Dibromopyridine-4-carbonitrile is primarily related to its ability to participate in various chemical reactions. Its bromine atoms and cyano group make it a versatile intermediate in organic synthesis. The compound can form covalent bonds with other molecules, facilitating the construction of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
2,5-Dibromopyridine: Lacks the cyano group but shares similar reactivity.
2,6-Dibromopyridine: Has bromine atoms at different positions, affecting its reactivity and applications.
Uniqueness: 2,5-Dibromopyridine-4-carbonitrile is unique due to the presence of both bromine atoms and a cyano group, which enhances its reactivity and versatility in organic synthesis. This combination allows for the formation of a wide range of complex molecules, making it a valuable compound in various fields of research .
特性
IUPAC Name |
2,5-dibromopyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJLQDHWWHDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)

![N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2989827.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)


![N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989834.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2989837.png)
![1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989838.png)


